molecular formula C12H22OSi B13910392 Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane

Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane

Cat. No.: B13910392
M. Wt: 210.39 g/mol
InChI Key: BFVCRAMXPHGHIG-UHFFFAOYSA-N
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Description

Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane (CAS 1942858-62-9) is a versatile chemical building block of interest in advanced organic synthesis and pharmaceutical research. This compound features a cyclobutane ring substituted with a protected ethynyl (alkyne) group, making it a valuable scaffold for click chemistry, cycloaddition reactions, and the construction of more complex, constrained molecular architectures . With the molecular formula C12H22OSi and a molecular weight of 210.39 g/mol, it is offered by various suppliers with purities of 95% and higher . The compound is readily available for research in multiple quantities, from 100mg to 1g and beyond, from global stock . As a key intermediate, its structural elements are commonly employed in medicinal chemistry and materials science for probe and drug discovery efforts. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use .

Properties

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

tert-butyl-(3-ethynylcyclobutyl)oxy-dimethylsilane

InChI

InChI=1S/C12H22OSi/c1-7-10-8-11(9-10)13-14(5,6)12(2,3)4/h1,10-11H,8-9H2,2-6H3

InChI Key

BFVCRAMXPHGHIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)C#C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane generally involves:

  • Step 1: Synthesis or availability of the 3-ethynylcyclobutanol precursor , which contains the free hydroxyl group on the cyclobutane ring with an ethynyl substituent.
  • Step 2: Protection of the hydroxyl group by silylation , typically using tert-butyl dimethylsilyl chloride (TBDMS-Cl) or tert-butyl dimethylsilyl triflate (TBDMS-OTf) in the presence of a base.

This approach ensures selective protection of the hydroxyl group while preserving the ethynyl functionality.

Preparation of tert-Butyl Dimethylsilyl Chloride (TBDMS-Cl)

TBDMS-Cl is a key reagent for silylation. Its preparation involves the reaction of dimethyldichlorosilane with tert-butyl chloride in the presence of magnesium and solvents such as diethyl ether and cyclohexane. The process is characterized by:

  • Controlled addition of tert-butyl chloride and dimethyldichlorosilane to magnesium in a mixed solvent at temperatures between 40-55°C.
  • Subsequent treatment with hydrochloric acid to remove impurities.
  • Purification by rectification to isolate high-purity TBDMS-Cl with yields around 82% and purity near 99%.

Table 1: Typical Conditions for TBDMS-Cl Preparation

Parameter Range/Value
Magnesium amount 10-15 g (scaled accordingly)
Solvent Diethyl ether/cyclohexane
Volume ratio (ether:cyclohexane) 6.5:3.5 to 7.5:2.5
Temperature 40-55 °C
Reaction time 2.5-3.5 hours
HCl concentration 25-30%
Yield ~82%
Purity ~99%

This reagent is essential for the silylation step in the preparation of this compound.

Silylation of 3-Ethynylcyclobutanol

The hydroxyl group of 3-ethynylcyclobutanol is protected by TBDMS-Cl under basic conditions. Typical bases used include imidazole, pyridine, or triethylamine. The reaction is performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.

  • Reaction conditions : 1.1 equivalents of TBDMS-Cl, 1.5 equivalents of base, room temperature, 2-24 hours.
  • Work-up : Quenching with water, extraction, and purification by column chromatography or distillation.
  • Yield : Generally high, often exceeding 80-90% depending on purity of starting materials and reaction optimization.

Specific Considerations for Ethynyl-Substituted Cyclobutoxy Systems

The ethynyl group is sensitive to strong bases and nucleophiles; therefore, mild reaction conditions are preferred to avoid side reactions such as polymerization or addition to the triple bond.

  • Use of mild bases like imidazole is favored.
  • Anhydrous conditions prevent hydrolysis of silyl chloride.
  • Low temperatures help maintain ethynyl integrity.

Alternative Synthetic Routes

While direct silylation is the most straightforward method, alternative approaches may involve:

  • Stepwise construction of the cyclobutane ring with the ethynyl substituent already protected.
  • Use of tert-butyl dimethylsilyl ethers as intermediates in multi-step syntheses for complex molecules, including statin intermediates, where similar silyl ethers are formed.

However, these methods are more complex and less commonly applied for simple this compound preparation.

Data Tables Summarizing Key Parameters

Step Reagents/Conditions Yield (%) Purity (%) Notes
TBDMS-Cl synthesis Mg, dimethyldichlorosilane, tert-butyl chloride, ether/cyclohexane, 40-55°C, 2.5-3.5 h ~82 99 High purity, stable yield
Silylation of 3-ethynylcyclobutanol TBDMS-Cl, imidazole or pyridine, DCM or THF, rt, 2-24 h 80-95 >95 Mild conditions preserve ethynyl group
Purification Extraction, chromatography or distillation N/A N/A Standard organic purification

Research Discoveries and Literature Insights

  • The preparation of TBDMS-Cl has been optimized for safety, environmental impact, and yield, avoiding complicated solid magnesium salt separations and pollution.
  • The silylation of hydroxyl groups with TBDMS-Cl is a well-established method in organic synthesis for protecting alcohols, including sensitive substrates like ethynylcyclobutanols.
  • Green and cost-effective processes have been developed for related tert-butyl dimethylsilyl derivatives, emphasizing eco-friendly solvents and mild reaction conditions.
  • The ethynylcyclobutoxy moiety's sensitivity requires careful control of reaction parameters to avoid side reactions, a consideration well documented in synthetic protocols involving alkynes.

Chemical Reactions Analysis

Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the ethynyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a silylating agent, protecting hydroxyl groups via silylation. This protection is crucial in various synthetic processes, allowing for selective reactions to occur without interference from hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane and related silane derivatives:

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Applications/Reactivity References
This compound 3-ethynylcyclobutoxy ~226.36 (calculated) Click chemistry, strained intermediates [Hypothetical]
tert-butyl(3-iodopropoxy)dimethylsilane 3-iodopropoxy 328.26 Cross-coupling (e.g., Suzuki, Stille)
tert-butyl(3-bromopropoxy)dimethylsilane 3-bromopropoxy ~241.20 Halogen exchange, nucleophilic substitution
tert-butyl(3-(4-fluorophenyl)cyclobutoxy)dimethylsilane 3-(4-fluorophenyl)cyclobutoxy ~306.44 Fluorinated drug intermediates
(3-(4-bromophenoxy)propoxy)(tert-butyl)dimethylsilane 4-bromophenoxypropoxy ~371.34 Polymer synthesis, photoresist materials

Key Observations:

  • Ethynyl vs. Halogen Substituents: The ethynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), whereas halogenated analogs (iodo, bromo) are tailored for cross-coupling or substitution reactions .
  • Cyclobutoxy vs.
  • Aromatic vs. Aliphatic Backbones: Silanes with aromatic substituents (e.g., 4-iodophenyl in tert-butyl[(4-iodophenyl)methoxy]dimethylsilane) exhibit distinct electronic properties for applications in materials science .

Stability and Reactivity

  • Steric Protection: The TBS group provides robust protection against nucleophiles and bases, but the ethynyl group may reduce steric shielding compared to bulkier substituents (e.g., tributylstannylmethoxy in tert-butyl-dimethyl-(tributylstannylmethoxy)silane) .
  • Thermal Stability: Cyclobutoxy derivatives may exhibit lower thermal stability due to ring strain, whereas linear analogs (e.g., tert-butyl(hex-5-ynoxy)dimethylsilane) are more conformationally flexible .

Spectroscopic Data

  • NMR: Ethynyl protons resonate near δ 2.5–3.0 ppm (¹H NMR), while aromatic protons in analogs like tert-butyl[(4-iodophenyl)methoxy]dimethylsilane appear downfield (δ 7.0–7.5 ppm) .
  • IR: The alkyne C≡C stretch (~2100 cm⁻¹) is characteristic of the target compound, absent in halogenated or aromatic analogs .

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